FSBdA
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Overview
Description
FSBdA, also known as 2-fluorosubstituted benzimidazole riboside, is a synthetic compound that has recently gained attention in scientific research. This molecule is a nucleoside analog that can be used in the synthesis of nucleic acids. FSBdA has been shown to have potential applications in cancer therapy and antiviral treatments. In
Mechanism Of Action
FSBdA is a nucleoside analog that can be incorporated into the growing DNA chain during replication. Once incorporated, FSBdA causes premature termination of DNA synthesis, leading to the inhibition of cell growth and proliferation. FSBdA also inhibits viral RNA polymerase by acting as a chain terminator during viral replication.
Biochemical and Physiological Effects:
FSBdA has been shown to have low toxicity and high selectivity towards cancer cells and viral replication. FSBdA has also been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro. However, FSBdA may have potential side effects on normal cell replication and DNA synthesis.
Advantages And Limitations For Lab Experiments
FSBdA has several advantages for lab experiments, including its low toxicity and high selectivity towards cancer cells and viral replication. FSBdA also has potential applications in cancer therapy and antiviral treatments. However, FSBdA may have limitations in terms of its specificity towards certain cancer cells and its potential side effects on normal cell replication and DNA synthesis.
Future Directions
Include the development of more specific analogs of FSBdA for targeted cancer therapy and the exploration of FSBdA as a potential treatment for other viral infections. Further research is also needed to investigate the potential side effects of FSBdA on normal cell replication and DNA synthesis.
Synthesis Methods
FSBdA can be synthesized using a two-step process. The first step involves the reaction of 2-fluorobenzimidazole with N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile. The second step involves the reaction of the intermediate product with ribose in the presence of trifluoroacetic acid (TFA) and triethylamine (TEA). The final product is obtained after purification by column chromatography.
Scientific Research Applications
FSBdA has potential applications in cancer therapy and antiviral treatments. In cancer therapy, FSBdA has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting DNA synthesis. FSBdA has also been shown to have antiviral activity against hepatitis C virus (HCV) by inhibiting the viral RNA polymerase.
properties
CAS RN |
126463-19-2 |
---|---|
Product Name |
FSBdA |
Molecular Formula |
C17H16FN5O6S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C17H16FN5O6S/c18-30(26,27)10-3-1-9(2-4-10)17(25)28-6-12-11(24)5-13(29-12)23-8-22-14-15(19)20-7-21-16(14)23/h1-4,7-8,11-13,24H,5-6H2,(H2,19,20,21)/t11-,12+,13+/m0/s1 |
InChI Key |
LHCIYNNCZKYAFR-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=C(C=C4)S(=O)(=O)F)O |
synonyms |
5'-fluorosulfonylbenzoyldeoxyadenosine FSBdA |
Origin of Product |
United States |
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